Methyl 1-Methyl-2-oxopiperidine-3-carboxylate
CAS No.: 101327-98-4
Cat. No.: VC7811102
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101327-98-4 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | methyl 1-methyl-2-oxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | GFCZCYCTEGTOBA-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1=O)C(=O)OC |
| Canonical SMILES | CN1CCCC(C1=O)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl 1-methyl-2-oxopiperidine-3-carboxylate features a piperidine backbone with three key substituents:
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N-Methyl group: Enhances lipophilicity and influences stereoelectronic interactions.
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2-Oxo group: Introduces ketone functionality, enabling nucleophilic additions and reductions.
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3-Carboxylate ester: Provides a site for hydrolysis or transesterification reactions .
The compound’s IUPAC name, methyl 1-methyl-2-oxopiperidine-3-carboxylate, reflects this substitution pattern. Its SMILES notation, CN1CCCC(C1=O)C(=O)OC, and InChIKey, GFCZCYCTEGTOBA-UHFFFAOYSA-N, are standardized identifiers for chemical databases .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₃ | |
| Molecular Weight | 171.19 g/mol | |
| CAS Registry Number | 101327-98-4 | |
| SMILES | CN1CCCC(C1=O)C(=O)OC | |
| XLogP3-AA (Log P) | 0.7 (predicted) |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via a multi-step process involving cyclization and esterification. A patented method (WO2000026187A1) outlines the following steps :
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Malonate Alkylation: Diethyl malonate reacts with a cyanoethylating agent (e.g., cinnamonitrile derivatives) to form a substituted malonate intermediate.
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Cyclization: The intermediate undergoes base-catalyzed cyclization (e.g., using NaOEt in ethanol) to form the piperidine ring.
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Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Ni) reduces the nitrile group to an amine.
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Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions yields the final ester .
Industrial production optimizes these steps for scalability, employing recrystallization or chromatography for purification. Typical yields exceed 70% under optimized conditions .
Stereochemical Considerations
The synthesis predominantly yields the trans-isomer due to steric hindrance during cyclization. Patent data indicate that the cis-isomer constitutes less than 5% of the product mixture, ensuring high stereochemical purity for pharmaceutical applications .
Pharmaceutical Applications
Role in Paroxetine Synthesis
Methyl 1-methyl-2-oxopiperidine-3-carboxylate is a key intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). The process involves:
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Reductive Amination: The ketone group is reduced to a secondary amine.
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Resolution: Chiral resolution using tartaric acid derivatives isolates the biologically active (−)-trans enantiomer.
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Functionalization: Introduction of the p-fluorophenyl group completes the paroxetine structure .
Table 2: Key Reactions in Paroxetine Synthesis
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ketone Reduction | H₂/Pd-C, ethanol | Secondary amine formation |
| Chiral Resolution | (+)-Di-p-toluoyl-D-tartaric acid | Enantiomer isolation |
| Aryl Introduction | Pd-mediated coupling | p-Fluorophenyl addition |
Biological Activity and Derivatives
c-Met Kinase Inhibition
A 2014 study (PMC6271681) identified 3-carboxypiperidin-2-one derivatives as potent c-Met inhibitors, with IC₅₀ values as low as 8.6 nM . Structural analogs of Methyl 1-methyl-2-oxopiperidine-3-carboxylate demonstrated:
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